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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the

electrophysiological evaluation of Nav1.7 inhibitors. The voltage-gated sodium channel

Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1]

[2] Its preferential expression in peripheral sensory neurons, particularly nociceptors, makes it a

key player in pain signaling pathways.[3][4][5] Mutations in Nav1.7 can lead to extreme pain

disorders or a complete inability to perceive pain, highlighting its critical role.[3][6][7]

Consequently, the discovery and characterization of selective Nav1.7 inhibitors are of

significant interest for the development of novel, non-addictive analgesics.

Electrophysiology, particularly the patch-clamp technique, remains the gold standard for

characterizing the potency and mechanism of action of ion channel modulators.[8] The

following protocols and notes describe the use of both manual and automated patch-clamp

(APC) systems for the effective screening and detailed characterization of Nav1.7 inhibitors.

Cell Lines for Nav1.7 Expression
The choice of a suitable cell line is critical for obtaining reliable and reproducible data. The

following cell lines are commonly used for studying Nav1.7:

HEK293 Cells: Human embryonic kidney (HEK293) cells stably expressing the human

SCN9A gene are widely used.[9][10] They provide a robust and consistent expression of

Nav1.7 channels.
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CHO Cells: Chinese hamster ovary (CHO) cells are another common host for stable

expression of Nav1.7.[11][12][13] These cell lines have been validated for use in high-

throughput automated patch-clamp systems.[12]

TE671 Cells: These human rhabdomyosarcoma cells endogenously express Nav1.7 and

have been shown to be a robust alternative to engineered cell lines.[6][9]

Electrophysiology Platforms
Both manual and automated patch-clamp systems are utilized for Nav1.7 inhibitor testing.

Manual Patch-Clamp: Provides the highest data quality and flexibility for detailed

mechanistic studies.

Automated Patch-Clamp (APC) Systems: Offer significantly higher throughput, making them

ideal for primary screening and lead optimization. Commonly used APC platforms include:

IonWorks Barracuda[1]

Patchliner[6][9]

Qube[10][14][15]

SyncroPatch 768PE[8]

QPatch[12][16]

Key Experimental Protocols
The state-dependent nature of Nav1.7 inhibition is a crucial aspect of characterization. Different

voltage protocols are designed to probe the interaction of compounds with the channel in its

resting, open, and inactivated states.

Solutions and Reagents
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH.
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Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to

7.2 with CsOH.

Note: Solution compositions may vary slightly between laboratories. It is advisable to maintain

consistency within a set of experiments.

Protocol for Assessing Resting State Inhibition
This protocol is designed to determine the effect of a compound on the channel in its resting

(closed) state.

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) where most channels

are in the resting state.

Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium

current.

Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from

inactivation between pulses.

After establishing a stable baseline current, apply the test compound and continue recording

until a steady-state block is achieved.

The percentage of inhibition is calculated by comparing the peak current amplitude in the

presence and absence of the compound.

Protocol for Assessing Inactivated State Inhibition
This protocol evaluates the preferential binding of a compound to the inactivated state of the

channel.

Hold the cell membrane at a depolarized potential (e.g., -70 mV) to induce channel

inactivation.

Apply a brief hyperpolarizing prepulse (e.g., to -120 mV for 20 ms) to allow a fraction of

channels to recover from inactivation.
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Immediately follow with a depolarizing test pulse (e.g., to 0 mV for 10 ms) to measure the

current from the recovered channels.

Establish a stable baseline before applying the test compound.

Compounds that preferentially bind to the inactivated state will show a greater degree of

block with this protocol compared to the resting state protocol.

Protocol for Assessing Use-Dependent Inhibition
This protocol investigates the accumulation of block with repeated channel activation, which is

characteristic of many Nav1.7 inhibitors.

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV).

Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a high frequency (e.g., 10 or

20 Hz).

Measure the peak current amplitude for each pulse in the train.

In the presence of a use-dependent blocker, the current will decrease progressively with

each pulse.

The degree of use-dependent block can be quantified by comparing the inhibition of the first

and last pulses in the train.

Data Presentation: Reference Compounds
The following table summarizes the inhibitory activity of commonly used reference compounds

on Nav1.7. IC50 values can vary depending on the specific voltage protocol and experimental

conditions used.
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Compound Type
IC50
(Resting
State)

IC50
(Inactivated
State)

Use-
Dependent
Block

Citation(s)

Tetrodotoxin

(TTX)
Pore Blocker ~43 nM - No [13]

Mexiletine
Non-selective

Blocker

~226 µM (at

-140 mV)

~12-15 µM

(at -70 mV)
Yes [9]

Lidocaine
Non-selective

Blocker
- - Yes [9]

Carbamazepi

ne

Non-selective

Blocker
- - Yes

PF-05089771
Selective

Inhibitor
- ~9.5-11 nM Yes [17]

GX-936
Selective

Inhibitor
- - Yes

QLS-81 Inhibitor - 3.5 µM Yes [18]

Ralfinamide Inhibitor - 37.1 µM Yes [18]
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Caption: Simplified signaling pathway of Nav1.7 in nociceptive neurons.
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Experimental Workflow for Nav1.7 Inhibitor Screening
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Caption: High-throughput screening workflow for Nav1.7 inhibitors.
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Logical Relationship of Nav1.7 Channel States and
Inhibitor Affinity
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Caption: Relationship between Nav1.7 channel states and inhibitor affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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